(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine hydrochloride
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Overview
Description
(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine hydrochloride is a synthetic organic compound that belongs to the thiazole class of chemicals. This compound is characterized by the presence of a thiazole ring, a tert-butyl group, and a chlorophenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Formation of the Methanamine Hydrochloride:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine
- (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol
- (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)acetic acid
Uniqueness
(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H18Cl2N2S |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
[2-tert-butyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H17ClN2S.ClH/c1-14(2,3)13-17-12(11(8-16)18-13)9-5-4-6-10(15)7-9;/h4-7H,8,16H2,1-3H3;1H |
InChI Key |
LINZUWHIWMZOMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(S1)CN)C2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
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